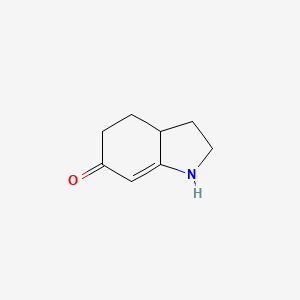
1,2,3,3a,4,5-Hexahydro-6H-indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3a,4,5-Hexahydroindol-6-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by its hexahydroindole structure, which consists of a six-membered ring fused to a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1,2,3,3a,4,5-hexahydroindol-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the photochemical reactions of N-phenylacetyl and N-(2-iodophenylacetyl) derivatives of 1,2,3,3a,4,5-hexahydroindol-6-one have been studied extensively . These reactions typically involve irradiation, leading to the formation of various products through mechanisms such as photo-Fries rearrangement and type I cleavage.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
1,2,3,3a,4,5-Hexahydroindol-6-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted indole derivatives.
Major products formed from these reactions include various indole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1,2,3,3a,4,5-Hexahydroindol-6-one has found applications in several scientific research areas:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.
Biology: In biological research, 1,2,3,3a,4,5-hexahydroindol-6-one derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are being investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-hexahydroindol-6-one involves its interaction with specific molecular targets and pathways. For example, the compound’s derivatives have been shown to undergo photochemical reactions, leading to the formation of various products through mechanisms such as photo-Fries rearrangement and type I cleavage . These reactions often involve the formation of intermediate species, such as ketenes, which can further react with nucleophiles to form more complex products.
Comparison with Similar Compounds
1,2,3,3a,4,5-Hexahydroindol-6-one can be compared with other similar compounds, such as:
Indole: Unlike 1,2,3,3a,4,5-hexahydroindol-6-one, indole has an aromatic structure and lacks the hexahydro component. This difference in structure leads to distinct chemical properties and reactivity.
Tetrahydroindole: Tetrahydroindole has a partially saturated ring system, making it less reactive compared to 1,2,3,3a,4,5-hexahydroindol-6-one.
Hexahydrocarbazole: This compound has a similar hexahydro structure but differs in the arrangement of nitrogen atoms and ring fusion, resulting in unique chemical behavior.
Properties
CAS No. |
64705-39-1 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,2,3,3a,4,5-hexahydroindol-6-one |
InChI |
InChI=1S/C8H11NO/c10-7-2-1-6-3-4-9-8(6)5-7/h5-6,9H,1-4H2 |
InChI Key |
PYJLGWLVURZRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C2C1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















